N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride
Description
N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine hydrochloride is a chiral, fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected primary amine. The compound’s stereochemistry at the 2R and 4S positions confers distinct spatial and electronic properties, influencing its reactivity and biological interactions. The fluorine atom at the 4-position enhances metabolic stability and modulates lipophilicity, a critical factor in pharmacokinetics. The hydrochloride salt improves solubility in polar solvents, making it advantageous for synthetic and pharmaceutical applications. This compound is primarily utilized as a chiral building block in asymmetric synthesis, particularly for drug candidates targeting neurological disorders due to the pyrrolidine scaffold’s prevalence in central nervous system (CNS) therapeutics .
Properties
IUPAC Name |
tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOQMCJMKAZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Boc Protection
A common starting material is (2R,4S)-4-hydroxypyrrolidine derivatives, which are first protected at the amine nitrogen with the Boc group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Boc Protection | (2R,4S)-4-hydroxypyrrolidine + Boc2O, base (e.g., triethylamine), solvent dichloromethane, 0°C to room temperature, 2-4 h | >90% | Standard amine protection step |
This step ensures the amine is protected before further functional group transformations.
Fluorination at the 4-Position of Pyrrolidine
Representative Preparation Scheme
Below is a summarized scheme of the synthetic route:
| Step | Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | (2R,4S)-4-hydroxypyrrolidine | Boc2O, Et3N, DCM, 0°C to RT | >90 |
| 2 | N-Boc-4-tosylate pyrrolidine | Tosyl chloride, pyridine, 0°C to RT | 85-90 |
| 3 | N-Boc-4-fluoro-pyrrolidine | TBAF or DAST, THF, -20 to 0°C | 60-85 |
| 4 | N-Boc-4-fluoro-2-pyrrolidinylmethanal | Swern oxidation, -78°C | 70-85 |
| 5 | N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine | Reductive amination, NaBH3CN, MeOH | 75-90 |
| 6 | Hydrochloride salt | HCl in dioxane, RT | Quantitative |
Research Outcomes and Analytical Data
- Stereochemical Purity: The stereochemistry (2R,4S) is maintained throughout the synthesis by controlling reaction temperatures and using stereospecific reagents.
- Yields: Overall yields from starting pyrrolidine derivatives to the hydrochloride salt range from 40% to 70%, depending on purification and scale.
- Characterization: The compound is characterized by NMR (1H, 13C, 19F), mass spectrometry, and melting point analysis.
- Thermal Stability: The Boc group can be selectively deprotected thermally at elevated temperatures (150-230 °C) under controlled conditions without decomposition of the fluorinated pyrrolidine core.
- Purification: Column chromatography using silica gel with solvents such as dichloromethane/ethyl acetate or chloroform/methanol mixtures is common for intermediate purification.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | Boc2O, Et3N | DCM | 0 to RT | 2-4 | >90 | Standard amine protection |
| Tosylation | TsCl, Pyridine | DCM or Pyridine | 0 to RT | 3-6 | 85-90 | Converts OH to good leaving group |
| Fluorination | TBAF or DAST | THF or DCM | -20 to 0 | 1-3 | 60-85 | Stereospecific fluorination |
| Oxidation | Swern (DMSO, (COCl)2) | DCM | -78 | 1-2 | 70-85 | Aldehyde formation |
| Reductive Amination | NH3, NaBH3CN | MeOH | RT | 4-6 | 75-90 | Conversion to methanamine |
| Salt Formation | HCl (dioxane) | Ether or Dioxane | RT | 1 | Quantitative | Stable hydrochloride salt |
Chemical Reactions Analysis
Boc Deprotection and Amine Functionalization
The tert-butoxycarbonyl (Boc) group is routinely removed under acidic conditions to liberate the primary amine for further derivatization:
Reaction Protocol
-
Conditions : Room temperature, 1–4 hours.
Applications :
-
Deprotection enables subsequent alkylation, acylation, or coupling with electrophiles (e.g., sulfonyl chlorides, aldehydes) .
-
Post-deprotection intermediates are critical for synthesizing urea/thiourea derivatives and arylpiperazine conjugates .
Fluorination and Pyrrolidine Ring Modifications
The (2R,4S)-4-fluoro-pyrrolidine moiety undergoes stereospecific reactions due to fluorine’s electronegativity and ring conformation:
Nucleophilic Substitution
Fluorine at the 4-position participates in SN2 reactions with nucleophiles (e.g., thiols, amines):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Potassium thioacetate | DMF, 80°C, 12 h | 4-Thioacetyl-pyrrolidine derivative | 68% | |
| Sodium azide | DMSO, 100°C, 24 h | 4-Azido-pyrrolidine analog | 55% |
Ring-Opening Reactions
The pyrrolidine ring undergoes acid-catalyzed ring-opening with alcohols or water to generate linear amino alcohols .
Amine Alkylation and Reductive Amination
The methanamine group facilitates alkylation and reductive amination for side-chain elongation:
-
Substrate : Deprotected amine (post-Boc removal).
-
Reagents : Aldehyde (e.g., 2-fluoro-5-nitrobenzaldehyde), NaBH3CN.
-
Conditions : MeOH, RT, 6 h.
-
Yield : 82% for secondary amine formation.
Applications :
Coupling Reactions
The amine participates in peptide couplings and sulfonamide formations:
Sulfonylation
| Reagent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| Methanesulfonyl chloride | Triethylamine | DCM | 89% | |
| Tosyl chloride | Pyridine | THF | 75% |
Amide Bond Formation
Metal-Catalyzed Reactions
The pyrrolidine nitrogen coordinates transition metals for asymmetric catalysis:
Example :
-
Catalyst : Pd(II)-proline complex.
-
Reaction : Olefination of styrenes.
Comparative Reactivity of Structural Analogs
Key differences in reactivity between analogs are summarized below:
| Compound | Fluorine Position | Boc Stability | Alkylation Rate | Source |
|---|---|---|---|---|
| N-Boc-4-fluoro-D-proline | 4R | High | Moderate | |
| 1-(4-Fluorophenyl)pyrrolidine | N/A | Low | High | |
| 4-Fluoro-N-methylpyrrolidine | 4S | Moderate | High |
Optimized Synthetic Routes
The compound is synthesized via a three-step sequence:
-
Fluorination :
-
Ester Hydrolysis :
-
Salt Formation :
Stability and Storage
Scientific Research Applications
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The fluoropyrrolidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The carbamate linkage can also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and functional differences between N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine hydrochloride and related compounds:
Key Observations
Fluorine Substitution : The target compound’s 4-fluoro group contrasts with the 4-fluorobenzyl substituent in . Fluorine in the pyrrolidine ring (target) improves metabolic stability compared to aromatic fluorination, which primarily enhances target binding .
Amine Protection : The Boc group in the target compound prevents undesired reactions during synthesis, unlike unprotected amines in and Sarizotan (). This protection is critical in multi-step syntheses requiring selective deprotection .
Stereochemical Complexity : The (2R,4S) configuration distinguishes the target compound from racemic or unspecified stereoisomers in and . Chiral purity is vital for enantioselective interactions in drug-receptor binding .
Salt Form and Solubility : The hydrochloride salt (target) offers moderate solubility in polar solvents, whereas dihydrochloride salts () may exhibit higher solubility but require careful pH control during formulation.
Biological Activity
N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. The presence of the fluorine atom and the Boc (tert-butyloxycarbonyl) protecting group contributes to its unique properties, making it a subject of interest in medicinal chemistry.
- Chemical Formula : C₉H₁₄ClF₁N₂O₂
- Molecular Weight : 224.67 g/mol
- CAS Number : 10977773
- Structure : The compound features a pyrrolidine ring, which is known for its role in various biological systems.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structure suggests potential antiproliferative effects against cancer cell lines. Research indicates that similar pyrrolidine derivatives have shown cytotoxicity against human cancer cell lines like Hela and A549 .
- Neuropharmacological Effects : Compounds with a pyrrolidine backbone are often studied for their effects on neurotransmitter systems, particularly in relation to disorders such as depression and anxiety .
Antimicrobial Studies
A study focusing on the antibacterial activity of related compounds demonstrated that fluorinated pyrrolidines can inhibit the growth of resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
| Compound | MIC (µg/mL) |
|---|---|
| N-Boc-4-fluoro-L-proline | 62.5 |
| N-Boc-1-(2R,4S)-pyrrolidine | 78.12 |
These findings suggest that this compound may exhibit similar or enhanced antibacterial properties due to the fluorine substitution .
Anticancer Activity
Research has indicated that derivatives of pyrrolidine can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 200 to 300 µg/mL against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Hela | 226 |
| A549 | 242.52 |
This suggests potential for further exploration in anticancer drug development .
Neuropharmacological Research
The neuropharmacological profile of related compounds has been explored in various studies. For example, the modulation of neurotransmitter release and receptor activity has been linked to pyrrolidine derivatives, indicating potential applications in treating neurological disorders .
Case Studies
In clinical settings, compounds similar to this compound have been evaluated for their efficacy in treating infections caused by resistant bacteria and for their role as anticancer agents. Notably, some studies have reported promising results in preclinical models that warrant further clinical investigation.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (Reported) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | 85–90% | |
| Fluorination | Selectfluor®, CH₃CN, 60°C | 70–75% |
Advanced: How does the (2R,4S) stereochemistry influence reactivity in cross-coupling or chiral catalysis applications?
Methodological Answer:
The stereochemistry at the 2R and 4S positions:
- Chiral Environment : The fluorinated pyrrolidine scaffold creates a rigid chiral center, enhancing enantioselectivity in asymmetric catalysis (e.g., organocatalysis) .
- Steric Effects : The Boc group at the 1-position and fluorine at 4S modulate steric hindrance, affecting substrate binding in transition-metal complexes .
- Hydrogen Bonding : The NH group in the methanamine moiety participates in H-bonding, critical for stabilizing transition states in enzymatic or synthetic reactions .
Validation : Computational modeling (DFT) and X-ray crystallography are recommended to confirm stereochemical integrity post-synthesis .
Basic: What analytical techniques ensure purity and structural fidelity of this compound?
Methodological Answer:
- HPLC/MS : Reverse-phase HPLC with a C18 column (e.g., Chromolith®) and MS detection to confirm molecular weight (e.g., [M+H]⁺ = 290.3) .
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., δ 4.2–4.5 ppm for fluorinated pyrrolidine protons) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
- Chiral Chromatography : Use of Chiralpak® columns to resolve enantiomers and confirm >98% ee .
Q. Example Data :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹⁹F NMR | δ -180 to -190 ppm (CF coupling) | |
| HPLC | Retention time: 8.2 min (ACN/H₂O, 0.1% TFA) |
Advanced: What strategies prevent racemization during Boc deprotection or fluorination?
Methodological Answer:
- Low-Temperature Deprotection : Use TFA/DCM at 0°C to minimize acid-catalyzed racemization .
- Inert Atmosphere : Conduct fluorination under argon to avoid hydrolysis of intermediates .
- Additives : Include Hünig’s base (DIPEA) to scavenge protons during Boc removal, reducing epimerization risk .
Case Study : A 2024 protocol achieved 99% stereoretention by coupling fluorination with a TEMPO-mediated radical inhibitor .
Basic: How should this compound be stored to maintain stability?
Methodological Answer:
Q. Stability Data :
| Condition | Degradation (%/month) | Reference |
|---|---|---|
| 25°C, humid | 15% (Boc cleavage) | |
| -20°C, dry | <2% |
Advanced: What role does the 4-fluoro group play in modulating pharmacokinetic (PK) properties?
Methodological Answer:
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vivo (e.g., t₁/₂ increased from 2h to 6h in rat models) .
- Lipophilicity : The 4-fluoro group increases logP by ~0.5 units, enhancing blood-brain barrier penetration in CNS-targeted drug candidates .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with protein targets (e.g., kinases), as shown in SAR studies of analogous fluorinated pyrrolidines .
Validation : Radiolabeled (¹⁸F) analogs are used in PET imaging to track biodistribution .
Basic: What are common impurities in synthesized batches, and how are they quantified?
Methodological Answer:
Q. Example Specification :
| Impurity | Acceptable Limit | Analytical Method |
|---|---|---|
| Diastereomer | ≤0.5% | Chiral HPLC |
| Pd residue | ≤5 ppm | ICP-OES |
Advanced: How is this compound utilized in PROTAC or bifunctional molecule design?
Methodological Answer:
- PROTAC Linker : The pyrrolidine methanamine serves as a rigid spacer, connecting E3 ligase ligands (e.g., VHL) to target-binding warheads. Fluorine enhances proteolytic stability .
- Case Study : A 2025 study used this scaffold in an IAP-VHL hetero-PROTAC, achieving DC₅₀ = 12 nM in cancer cell lines via CRBN-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
